1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)19-9-3-1-2-8(4-9)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZRXIHEYXKEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697060 | |
| Record name | 1-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260773-08-7 | |
| Record name | 1-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Claisen Condensation for Intermediate Formation
The synthesis begins with a Claisen condensation reaction between alkyl difluoroacetate and a ketone or ester derivative to form an enolate intermediate. For 1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, ethyl 2,2-difluoroacetate reacts with methyl acetoacetate in the presence of sodium ethoxide to yield sodium enolate (Formula V-A).
Reaction Conditions:
-
Solvent: Ethanol or toluene
-
Temperature: 60–65°C
-
Catalyst: Sodium ethoxide (1.05 mol equivalents)
This step establishes the difluoroacetoacetate backbone, critical for subsequent functionalization.
Acidification Using Carbonic Acid
The enolate intermediate is acidified in situ using carbonic acid generated by introducing carbon dioxide gas into the reaction mixture. This method avoids corrosive mineral acids and improves safety profiles.
Procedure:
-
Water is added to the enolate solution.
-
Carbon dioxide is bubbled through the mixture at 1 kg/cm² pressure for 1–2 hours.
-
The pH is adjusted to 5–7, precipitating sodium bicarbonate.
Advantages:
Coupling with Trialkyl Orthoformate
The acidified product (alkyl difluoroacetoacetate) undergoes coupling with triethyl orthoformate in acetic anhydride to form an alkoxymethylene intermediate (Formula VII-A).
Key Parameters:
| Parameter | Value |
|---|---|
| Reagent Ratio | 1:1.8 (ester:orthoformate) |
| Temperature | 100–105°C |
| Reaction Time | 6 hours |
| By-Product Removal | Vacuum distillation |
This step introduces the α,β-unsaturated ketone moiety necessary for cyclization.
Pyrazole Ring-Closure Reaction
Two-Phase System with Weak Bases
Ring closure is achieved using methylhydrazine in a biphasic toluene-water system with potassium carbonate. Weak bases suppress the formation of regioisomeric by-products.
Optimized Conditions:
-
Base: Potassium carbonate (1.72 mol equivalents)
-
Temperature: -10°C to -5°C
-
Yield: 89–92%
Mechanistic Insight:
The weak base deprotonates methylhydrazine, facilitating nucleophilic attack on the alkoxymethylene intermediate. The trifluoromethoxy group’s electron-withdrawing nature enhances electrophilicity at the β-position, favoring 1,4-addition.
By-Product Analysis and Mitigation
The primary by-product, 1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid (Formula VIII), forms at <5% when weak bases are used. Strong bases (e.g., NaOH) increase this to 15–20%.
Strategies to Minimize By-Products:
-
Maintain sub-zero temperatures during hydrazine addition.
Industrial-Scale Production
Continuous Flow Reactor Adaptation
The patent WO2014120397A1 details a scaled-up process using continuous flow systems to enhance mixing and heat transfer.
Benefits:
Crystallization and Purification
The crude product is purified via recrystallization from toluene-petroleum ether mixtures.
Crystallization Data:
| Solvent Ratio (Toluene:Petroleum Ether) | Purity (%) | Yield (%) |
|---|---|---|
| 1:4 | 99.2 | 85 |
| 1:3 | 98.5 | 88 |
Optimal purity is achieved with a 1:4 ratio, though higher yields occur at 1:3.
Comparative Analysis of Synthetic Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
Major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups on the phenyl or pyrazole rings .
Wissenschaftliche Forschungsanwendungen
Fungicidal Properties
The compound is recognized for its role in the development of fungicides, particularly those that inhibit succinate dehydrogenase (SDHI). SDHIs are a class of fungicides that target mitochondrial respiration in fungi, making them effective against a range of fungal pathogens.
- Mechanism of Action : The inhibition of succinate dehydrogenase disrupts the energy production in fungal cells, leading to their death. This mechanism has been utilized in various commercial fungicides derived from pyrazole derivatives, including those based on 1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid .
- Commercial Use : As of 2023, several fungicides utilizing this compound have been registered and are widely used in agriculture. For instance, fluxapyroxad and benzovindiflupyr are among the most utilized SDHI fungicides in the United States . These compounds have shown efficacy against major crop diseases caused by fungi like Alternaria species, which affect crops such as tomatoes and potatoes.
| Fungicide | Active Ingredient | Year Registered | Target Pathogen |
|---|---|---|---|
| Fluxapyroxad | 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid | 2011 | Various fungal pathogens |
| Benzovindiflupyr | 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid | 2012 | Alternaria species |
Synthesis of Fungicides
The synthesis of 1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid has been optimized for large-scale production by leading agrochemical companies like Syngenta and Bayer Crop Science . The process typically involves the use of various chemical reagents to form the pyrazole ring structure efficiently.
Therapeutic Potential
Beyond its agricultural uses, this compound is being investigated for potential therapeutic applications. Pyrazole derivatives have shown promise in medicinal chemistry as anti-inflammatory agents and anticancer drugs.
- Anti-inflammatory Activity : Research indicates that pyrazole compounds can exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Antitumor Activity : Some studies have explored the cytotoxic effects of pyrazole derivatives against various cancer cell lines. These compounds may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest .
Research Insights
Recent studies have demonstrated the efficacy of pyrazole derivatives, including 1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, in inhibiting specific fungal strains and exhibiting anti-cancer properties.
- A study published in Molecules highlighted the synthesis and antifungal activity of various pyrazole derivatives against phytopathogenic fungi, showing that some compounds achieved over 50% inhibition at low concentrations .
- Another investigation reported on the synthesis of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which exhibited moderate antifungal activities superior to traditional fungicides like carboxin and boscalid .
Wirkmechanismus
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid
- CAS No.: 1260773-08-7
- Molecular Formula : C₁₁H₇F₃N₂O₃
- Molecular Weight : 272.18 g/mol
- Structural Features : A pyrazole ring substituted at position 1 with a 3-(trifluoromethoxy)phenyl group and at position 4 with a carboxylic acid moiety ().
Physicochemical Properties :
- Storage : Stable under dry conditions at room temperature.
- Safety Data : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) ().
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related pyrazole-carboxylic acid derivatives:
Substituent Effects on Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethoxy (-OCF₃) group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to the methoxy (-OCH₃) group (pKa ~4–5) in .
- Trifluoromethyl (-CF₃) substituents (e.g., ) enhance lipophilicity and metabolic stability, making these compounds suitable for pesticidal applications ().
- Triazole-based analogs () exhibit different hydrogen-bonding capabilities due to the triazole ring, altering solubility and reactivity.
Biologische Aktivität
1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.
- Chemical Formula : C11H7F3N2O3
- CAS Number : 1260773-08-7
- Molecular Structure : The compound features a pyrazole ring substituted with a trifluoromethoxy group and a carboxylic acid moiety, which are crucial for its biological activity.
Synthesis
The synthesis of 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization at the 4-position. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.
Anticancer Activity
Research indicates that derivatives of pyrazole, including 1-(3-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. A study highlighted that compounds containing this scaffold can inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression at specific concentrations (e.g., enhancing caspase-3 activity at 10.0 μM) .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In particular, it has been tested against various pathogens with notable effectiveness. For instance, compounds derived from similar structures have demonstrated activity comparable to established antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Study : A recent study evaluated the effects of several pyrazole derivatives on MDA-MB-231 cells, revealing that certain derivatives could cause significant morphological changes and apoptosis at low concentrations (1.0 μM). The compounds were noted for their ability to enhance caspase activity significantly, indicating a robust apoptotic response .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives, including those with trifluoromethoxy substitutions. The results indicated that these compounds exhibited strong inhibition zones against pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4.73 to 45.46 µmol/ml .
Comparative Analysis of Biological Activities
| Activity Type | Test Organisms/Cells | Effective Concentration | Observed Effects |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.0 μM | Induction of apoptosis, caspase activation |
| Antimicrobial | E. coli, S. aureus | 4.73 - 45.46 µmol/ml | Significant inhibition zones |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction parameters affect yield?
The synthesis typically involves a two-step process: (1) cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 80–100°C to form the pyrazole ester intermediate, followed by (2) alkaline hydrolysis (e.g., 2M NaOH in ethanol/water) to yield the carboxylic acid. Reaction time (12–24 hours for cyclocondensation) and stoichiometric ratios (1:1.2 for phenylhydrazine:ethyl acetoacetate) critically influence yields, which range from 65–75%. Recrystallization using ethanol/water (1:3 v/v) enhances purity (>95%) .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Single-crystal X-ray diffraction (XRD) confirms the planar pyrazole core and dihedral angles (e.g., 12.5° between the trifluoromethoxy phenyl group and pyrazole ring). FT-IR spectroscopy identifies key functional groups: C=O stretch at 1685 cm⁻¹ and N-H stretch at 3200 cm⁻¹. ¹H NMR in DMSO-d₆ reveals aromatic protons (δ 7.8–8.2 ppm) and the carboxylic acid proton (δ 13.1 ppm). High-resolution mass spectrometry (HRMS) with ESI+ mode validates the molecular ion ([M+H]⁺ at m/z 287.0432) .
Basic: What preliminary biological assays are used to assess its pharmacological activity?
Standard in vitro screens include:
- MTT assays (0.1–100 μM, 48–72 hours) for cytotoxicity (e.g., IC₅₀ determination in cancer cell lines).
- Autophagy markers : LC3-II/I ratio via western blot (using 10 μM compound treatment for 24 hours).
- Kinase inhibition : ELISA-based measurement of mTOR/p70S6K phosphorylation (IC₅₀ values typically <1 μM for potent analogs) .
Advanced: How do substituent modifications at the pyrazole 3-position influence target selectivity in kinase inhibition?
Introducing electron-withdrawing groups (e.g., -CF₃) at position 3 enhances binding to kinase ATP pockets. For example, 3-CF₃ derivatives show 5-fold lower IC₅₀ against mTOR (0.2 μM) compared to 3-CH₃ analogs (1.1 μM). Molecular docking (AMBER force field) reveals hydrogen bonding with Val2240 and hydrophobic interactions with Ile2237. Selectivity profiling across 50 kinases demonstrates >90% inhibition for PI3Kα and mTOR .
Advanced: What molecular mechanisms underlie its autophagy-inducing effects in cancer models?
The compound induces autophagosome formation (confirmed by TEM) and reduces p62/SQSTM1 levels by 60% at 10 μM. Mechanistically, it disrupts mTORC1-ULK1 interactions (co-IP assays show 70% dissociation) and upregulates ATG5 (2.3-fold) and Beclin-1 (1.8-fold) via qRT-PCR. Transcriptomic analysis (RNA-seq) identifies AMPK pathway activation as a secondary mechanism .
Advanced: Which chromatographic methods optimize metabolic stability analysis in hepatic microsomes?
Reverse-phase HPLC (C18 column, 4.6 × 150 mm, 3.5 μm) with a gradient of 0.1% formic acid in water/acetonitrile (5→95% over 15 min) achieves baseline separation. LC-MS/MS in MRM mode (m/z 287→152) detects metabolites with LOD 0.1 ng/mL. Microsomal half-life (t₁/₂) is calculated using first-order decay kinetics (R² >0.98) .
Advanced: How can discrepancies between in vitro potency and in vivo efficacy be addressed?
Common issues include poor solubility (<10 μg/mL at pH 7.4) and first-pass metabolism. Strategies:
- Prodrugs : Ethyl ester derivatives improve oral bioavailability by 3-fold (AUC₀–24h 450 vs. 150 ng·h/mL).
- CYP inhibition : Co-administration with ketoconazole (CYP3A4 inhibitor) increases plasma exposure by 40%.
- Nanosuspensions : Wet-milled particles (<200 nm) enhance solubility to 1.2 mg/mL .
Advanced: What formulation strategies enhance solubility for preclinical studies?
- Cyclodextrin complexes : 20% sulfobutyl ether-β-CD increases solubility 5-fold (50 mg/mL).
- pH adjustment : Solubility at pH 8.5 (carboxylate form) reaches 8 mg/mL but requires stability monitoring (≤5% degradation over 24 hours).
- Lipid-based carriers : SNEDDS formulations (Labrasol:Capryol 90, 3:1) achieve 90% dissolution in simulated intestinal fluid .
Basic: What safety precautions are critical during laboratory handling?
- PPE : Nitrile gloves, goggles, and lab coats (GHS Category 2 for skin/eye irritation).
- Storage : 2–8°C under argon to prevent hydrolysis.
- Spill management : Neutralize with 10% sodium bicarbonate before disposal. LC-MS analysis detects <0.02% genotoxic impurities under accelerated conditions (40°C/75% RH) .
Advanced: How do computational models predict binding affinities, and how are these validated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
